molecular formula C17H15N3O4S B6155740 5-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}-2-hydroxybenzoic acid CAS No. 670241-30-2

5-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}-2-hydroxybenzoic acid

Cat. No. B6155740
CAS RN: 670241-30-2
M. Wt: 357.4
InChI Key:
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Description

5-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}-2-hydroxybenzoic acid is a chemical compound with the molecular formula C17H15N3O4S and a molecular weight of 357.38 . It is a derivative of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound is based on the thieno[2,3-b]pyridine core, which is a bicyclic system containing a thiophene ring fused with a pyridine ring. The molecule also contains an amide group and a carboxylic acid group .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 556.1±50.0 °C and a predicted density of 1.547±0.06 g/cm3 . Its pKa value is also predicted to be 2.87±0.10 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}-2-hydroxybenzoic acid' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid, which is synthesized from commercially available starting materials. The second intermediate is 5-(tert-butoxycarbonylamino)-2-hydroxybenzoic acid, which is synthesized from salicylic acid. These two intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "Salicylic acid", "3-nitro-4,6-dimethylthieno[2,3-b]pyridine", "Sodium borohydride", "Tert-butyl carbamate", "Hydrochloric acid", "Sodium hydroxide", "N,N'-dicyclohexylcarbodiimide", "Dimethylformamide", "Diisopropylethylamine", "Ethyl acetate", "Methanol", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Reduction of 3-nitro-4,6-dimethylthieno[2,3-b]pyridine with sodium borohydride to form 3-amino-4,6-dimethylthieno[2,3-b]pyridine", "Protection of the amine group of 3-amino-4,6-dimethylthieno[2,3-b]pyridine with tert-butyl carbamate to form 3-(tert-butoxycarbonylamino)-4,6-dimethylthieno[2,3-b]pyridine", "Hydrolysis of 3-(tert-butoxycarbonylamino)-4,6-dimethylthieno[2,3-b]pyridine with hydrochloric acid to remove the tert-butyl carbamate protecting group and form 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid", "Synthesis of 5-(tert-butoxycarbonylamino)-2-hydroxybenzoic acid from salicylic acid using acetic anhydride and pyridine as the coupling reagents", "Deprotection of the tert-butyl carbamate group of 5-(tert-butoxycarbonylamino)-2-hydroxybenzoic acid with hydrochloric acid to form 5-amino-2-hydroxybenzoic acid", "Coupling of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid and 5-amino-2-hydroxybenzoic acid using N,N'-dicyclohexylcarbodiimide and diisopropylethylamine in dimethylformamide to form the final product 5-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}-2-hydroxybenzoic acid" ] }

CAS RN

670241-30-2

Product Name

5-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}-2-hydroxybenzoic acid

Molecular Formula

C17H15N3O4S

Molecular Weight

357.4

Purity

95

Origin of Product

United States

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